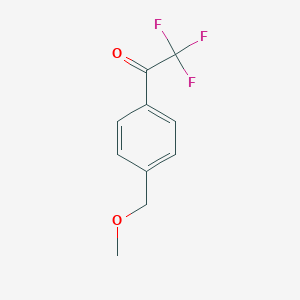
2,2,2-Trifluoro-1-(4-methoxymethylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(4-methoxymethylphenyl)ethanone, also known as TF-ME, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a ketone that is used as a precursor in the synthesis of various organic compounds.
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-(4-methoxymethylphenyl)ethanone is not fully understood. However, it is believed that this compound exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression, and their dysregulation has been linked to cancer development. This compound has also been shown to inhibit the activity of acetylcholinesterase by binding to the enzyme's active site.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor and acetylcholinesterase inhibitory activities, this compound has been found to exhibit anti-inflammatory activity. It has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs in the liver.
実験室実験の利点と制限
One of the major advantages of 2,2,2-Trifluoro-1-(4-methoxymethylphenyl)ethanone is its ease of synthesis. This compound can be synthesized using simple and cost-effective methods, making it an attractive compound for use in lab experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research on 2,2,2-Trifluoro-1-(4-methoxymethylphenyl)ethanone. One potential direction is the development of new anticancer drugs based on this compound. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent. Another potential direction is the development of new drugs for the treatment of Alzheimer's disease based on this compound. Additionally, the use of this compound as a tool for studying the activity of HDACs and acetylcholinesterase could lead to new insights into the regulation of gene expression and the progression of Alzheimer's disease.
合成法
The synthesis of 2,2,2-Trifluoro-1-(4-methoxymethylphenyl)ethanone can be achieved through several methods. One of the most common methods is the Friedel-Crafts acylation reaction, where 4-methoxymethylacetophenone is reacted with trifluoroacetyl chloride in the presence of a Lewis acid catalyst. Another method involves the reaction of 4-methoxymethylacetophenone with trifluoromethyl iodide in the presence of a base. Both methods result in the formation of this compound with high yields.
科学的研究の応用
2,2,2-Trifluoro-1-(4-methoxymethylphenyl)ethanone has been widely used in scientific research due to its potential applications in various fields. One of the major applications of this compound is in the development of new drugs. This compound has been shown to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs. It has also been studied for its potential use in the treatment of Alzheimer's disease. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease.
特性
| 107745-32-4 | |
分子式 |
C10H9F3O2 |
分子量 |
218.17 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H9F3O2/c1-15-6-7-2-4-8(5-3-7)9(14)10(11,12)13/h2-5H,6H2,1H3 |
InChIキー |
GXVXGSYZAHKUHX-UHFFFAOYSA-N |
SMILES |
COCC1=CC=C(C=C1)C(=O)C(F)(F)F |
正規SMILES |
COCC1=CC=C(C=C1)C(=O)C(F)(F)F |
同義語 |
Ethanone, 2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


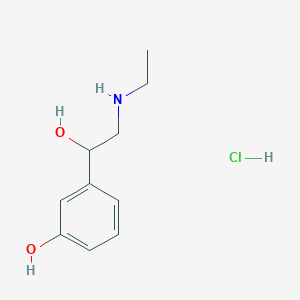
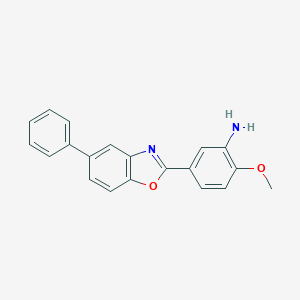

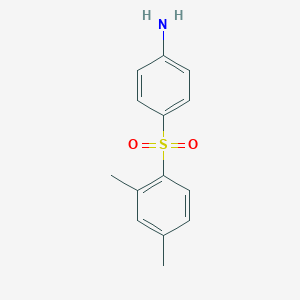
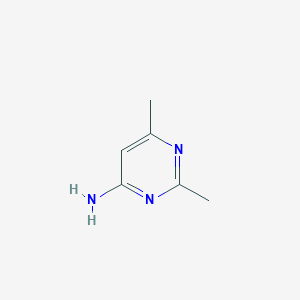
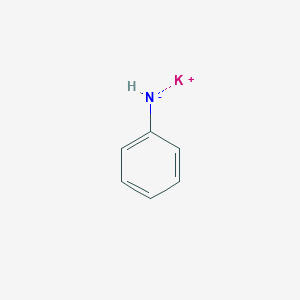

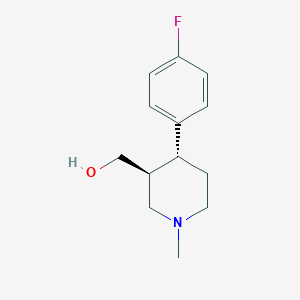


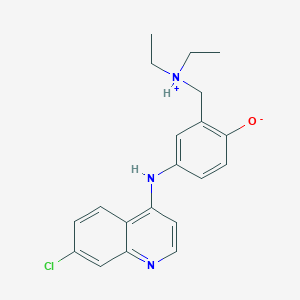
![8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B18357.png)
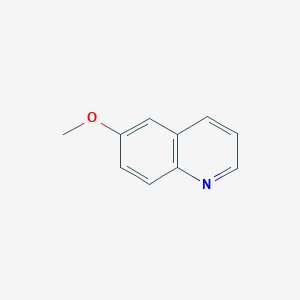
![5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-Indole-7-carbonitrile](/img/structure/B18372.png)
